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molecular formula C3H8ClNO2S B555959 DL-Cysteine hydrochloride CAS No. 10318-18-0

DL-Cysteine hydrochloride

Cat. No. B555959
M. Wt: 157.62 g/mol
InChI Key: IFQSXNOEEPCSLW-UHFFFAOYSA-N
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Patent
US04411840

Procedure details

As starting material there served (RS)-cysteine hydrochloride which was produced by the process of German OS No. 2645748. 140 grams (1 mole) of this material together with 160 grams (4 moles) of sodium hydroxide were dissolved in 1000 ml of water. To this solution there was first added 3 grams of sodium hydrogen sulfide and then in the course of 45 minutes 95 grams (1 mole) of monochloroacetic acid. The temperature of the mixture in the meanwhile was held at 20° C. and after that held for 3 hours at 20° to 30° C. The reaction mixture was subsequently adjusted to a pH of 3.0 by addition of concentrated, aqueous hydrochloric acid. Hereby the S-(carboxymethyl)-(RS)-cysteine separated out. It was filtered off at 10° C. and washed with water until it was free from chloride ions. Then it was dried under reduced pressure at 105° C. The yield was 173 grams, corresponding to 97% based on the cysteine hydrochloride employed. The melting point (decomposition point) of the S-(carboxymethyl)-(RS)-cysteine was 188° to 192° C.
Name
(RS)-cysteine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
material
Quantity
140 g
Type
reactant
Reaction Step Two
Quantity
160 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
Name
sodium hydrogen sulfide
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
95 g
Type
reactant
Reaction Step Four
Name
S-(CARBOXYMETHYL)-(RS)-CYSTEINE

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]([C:6]([OH:8])=[O:7])[CH2:4][SH:5].[OH-].[Na+].S.[Na].Cl[CH2:14][C:15]([OH:17])=[O:16]>O>[C:15]([CH2:14][S:5][CH2:4][CH:3]([C:6]([OH:8])=[O:7])[NH2:2])([OH:17])=[O:16] |f:0.1,2.3,4.5,^1:11|

Inputs

Step One
Name
(RS)-cysteine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC(CS)C(=O)O
Step Two
Name
material
Quantity
140 g
Type
reactant
Smiles
Name
Quantity
160 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1000 mL
Type
solvent
Smiles
O
Step Three
Name
sodium hydrogen sulfide
Quantity
3 g
Type
reactant
Smiles
S.[Na]
Step Four
Name
Quantity
95 g
Type
reactant
Smiles
ClCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was produced by the process of German OS No
CUSTOM
Type
CUSTOM
Details
was held at 20° C.
ADDITION
Type
ADDITION
Details
The reaction mixture was subsequently adjusted to a pH of 3.0 by addition
CONCENTRATION
Type
CONCENTRATION
Details
of concentrated
CUSTOM
Type
CUSTOM
Details
Hereby the S-(carboxymethyl)-(RS)-cysteine separated out
FILTRATION
Type
FILTRATION
Details
It was filtered off at 10° C.
WASH
Type
WASH
Details
washed with water until it
CUSTOM
Type
CUSTOM
Details
Then it was dried under reduced pressure at 105° C
CUSTOM
Type
CUSTOM
Details
was 188° to 192° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
S-(CARBOXYMETHYL)-(RS)-CYSTEINE
Type
Smiles
C(=O)(O)CSCC(N)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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